1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-
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Overview
Description
1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- typically involves a multi-step process. One common method is the cycloaddition reaction, where azides react with alkynes in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to yield high purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives with altered functional groups .
Scientific Research Applications
1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It serves as a probe in biochemical studies to understand enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. Additionally, the benzisoxazole moiety can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-1-acetic acid: This compound shares a similar triazole ring structure but differs in its substitution pattern.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with distinct functional groups and applications.
Uniqueness
1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- is unique due to its combination of the triazole ring with the benzisoxazole moiety. This structural feature imparts specific chemical and biological properties that are not observed in other triazole derivatives .
Properties
CAS No. |
1017473-67-4 |
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Molecular Formula |
C18H13ClN4O3 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H13ClN4O3/c1-10-16(9-17(24)25)20-22-23(10)13-6-7-15-14(8-13)18(26-21-15)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H,24,25) |
InChI Key |
OQQWSRKZNHHGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)CC(=O)O |
Origin of Product |
United States |
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